molecular formula C7H4ClNO2 B13470966 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one

2-chloro-5H,7H-furo[3,4-b]pyridin-5-one

Cat. No.: B13470966
M. Wt: 169.56 g/mol
InChI Key: OFWJPUYVLGHHOW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine with furan derivatives in the presence of a suitable catalyst . The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5H,7H-furo[3,4-b]pyridin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[3,4-b]pyridine oxides, while substitution reactions can produce various substituted furo[3,4-b]pyridines .

Scientific Research Applications

2-chloro-5H,7H-furo[3,4-b]pyridin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-5H,7H-furo[3,4-b]pyridin-5-one is unique due to the presence of the chlorine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various derivatives with tailored properties .

Properties

Molecular Formula

C7H4ClNO2

Molecular Weight

169.56 g/mol

IUPAC Name

2-chloro-7H-furo[3,4-b]pyridin-5-one

InChI

InChI=1S/C7H4ClNO2/c8-6-2-1-4-5(9-6)3-11-7(4)10/h1-2H,3H2

InChI Key

OFWJPUYVLGHHOW-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=N2)Cl)C(=O)O1

Origin of Product

United States

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